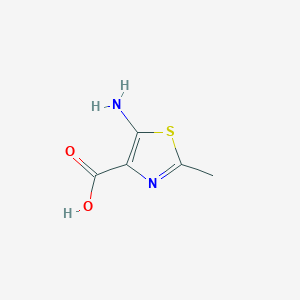

5-Amino-2-methylthiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZABUOLFPZBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629860 | |

| Record name | 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36405-01-3 | |

| Record name | 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-methylthiazole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a substituted thiazole ring, serves as a versatile scaffold and a key building block in the synthesis of a wide array of biologically active molecules. Thiazole derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antineoplastic activities.[1] The precise arrangement of the amino, methyl, and carboxylic acid groups on this specific scaffold makes it a valuable precursor for developing targeted therapeutics and novel chemical entities.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the chemical logic behind the chosen methodologies, present detailed experimental protocols, and offer field-proven insights into reaction mechanisms and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical guidance on the synthesis of this important intermediate.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) begins with the disconnection of the final carboxylic acid, which is typically formed via the hydrolysis of a more stable ester precursor, such as an ethyl or methyl ester (II). The core challenge lies in the construction of the 5-aminothiazole ring with the desired 2-methyl and 4-carbalkoxy substituents. The most robust and regioselective strategies involve the cyclization of a carefully constructed acyclic precursor that already contains the requisite functional groups. One of the most effective methods is the acid-catalyzed cyclization of an ethyl 2-acylamino-2-thiocarbamoylacetate derivative (III), which reliably yields the 5-aminothiazole structure.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Acid-Catalyzed Cyclization of an Acylaminothiocarbamoylacetate Precursor

This pathway is distinguished by its high efficiency and excellent regiochemical control. The strategy involves the synthesis of a linear precursor, ethyl 2-acetylamino-2-thiocarbamoylacetate, which is then subjected to an acid-catalyzed intramolecular cyclization to form the thiazole ring. The final step is a standard saponification to yield the target carboxylic acid. This method has been shown to produce ethyl 5-aminothiazole-4-carboxylates in excellent yields.[2]

Pathway Overview

Caption: Workflow for the primary synthesis pathway.

Experimental Protocols

Part A: Synthesis of Precursor (Ethyl 2-acetylamino-2-thiocarbamoylacetate)

The synthesis of the acyclic precursor begins with a readily available starting material, ethyl 2-acetylamino-2-cyanoacetate. The critical transformation is the conversion of the nitrile group into a thioamide functionality.

-

Rationale: The use of hydrogen sulfide (H₂S) in the presence of a base like triethylamine (Et₃N) is a standard method for the synthesis of thioamides from nitriles. The base activates the H₂S for nucleophilic attack on the electrophilic carbon of the nitrile.

-

Protocol:

-

Dissolve ethyl 2-acetylamino-2-cyanoacetate (1.0 eq) in a suitable solvent such as pyridine or ethanol.

-

Add triethylamine (1.5 eq) to the solution.

-

Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-acetylamino-2-thiocarbamoylacetate.

-

Part B: Cyclization to Ethyl 5-amino-2-methylthiazole-4-carboxylate

This step is the key ring-forming reaction, where the linear precursor is cyclized to form the thiazole heterocycle.

-

Rationale: Polyphosphoric acid (PPA) is an excellent dehydrating agent and acid catalyst. It protonates the carbonyl oxygen of the acetyl group, making the carbon more electrophilic. The sulfur of the thioamide then acts as a nucleophile, attacking this carbon to initiate cyclization. A subsequent dehydration and tautomerization yield the aromatic 5-aminothiazole ring. This intramolecular reaction is highly favored and prevents the formation of unwanted side products.[2]

-

Protocol:

-

Place ethyl 2-acetylamino-2-thiocarbamoylacetate (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10x weight of the starting material).

-

Heat the mixture with stirring at 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to approximately 60 °C and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms (pH ~7-8).

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure ethyl 5-amino-2-methylthiazole-4-carboxylate.

-

Part C: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Rationale: Saponification is a classic method for ester hydrolysis. A base, typically sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[3]

-

Protocol:

-

Suspend ethyl 5-amino-2-methylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M, 10 vol).

-

Heat the stirring solution at 50-60 °C for 30-60 minutes, until a clear solution is formed, indicating complete hydrolysis.[3]

-

Cool the solution in an ice bath and carefully acidify with 1 M hydrochloric acid (HCl) to a pH of 3-4.

-

A precipitate will form. Collect the solid by filtration in a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| A | Thioamidation | H₂S, Et₃N, Pyridine | 20-25 | 4-6 | 75-85 |

| B | Cyclization | Polyphosphoric Acid | 100-120 | 1-2 | 85-95[2] |

| C | Hydrolysis | NaOH (aq), HCl (aq) | 50-60 | 0.5-1 | 70-80[3] |

Alternative Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, typically involving the reaction of an α-halocarbonyl compound with a thioamide.[4] While the classic Hantzsch synthesis does not directly yield a 5-aminothiazole, a modification using appropriate starting materials can be employed. This route is conceptually straightforward but may present challenges in regioselectivity and availability of starting materials compared to the primary pathway described above.

Conceptual Approach

A plausible Hantzsch-type approach would involve the reaction of thioacetamide (to provide the N1 and C2-methyl fragment) with ethyl 2-chloro-2-cyanoacetate (to provide the C4-carboxylate, C5, and the amino precursor). The initial cyclization would yield an iminothiazole intermediate, which would then tautomerize to the more stable 5-aminothiazole product.

Caption: Conceptual Hantzsch-type synthesis pathway.

-

Rationale: In this reaction, the sulfur of thioacetamide acts as a nucleophile, displacing the chloride from ethyl 2-chloro-2-cyanoacetate. The nitrogen of the resulting intermediate then attacks the cyano group's carbon in an intramolecular cyclization. This forms the five-membered ring. Subsequent tautomerization of the exocyclic imine to an endocyclic amine results in the aromatic 5-aminothiazole system.

-

General Protocol:

-

Dissolve thioacetamide (1.0 eq) and ethyl 2-chloro-2-cyanoacetate (1.0 eq) in a suitable solvent like ethanol.

-

Add a mild base, such as sodium bicarbonate or potassium carbonate (1.1 eq), to neutralize the HCl formed during the reaction.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the ethyl ester.

-

Proceed with the saponification step as described in Part C of the primary pathway.

-

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective, multi-step sequence starting from readily available materials. The pathway involving the acid-catalyzed cyclization of a pre-formed ethyl 2-acetylamino-2-thiocarbamoylacetate precursor offers superior yields and avoids potential side reactions, making it the preferred method for laboratory and potential scale-up applications.[2] While the classic Hantzsch synthesis provides a fundamental alternative, careful selection of starting materials is crucial to ensure the correct substitution pattern on the final thiazole ring. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable heterocyclic building block.

References

- 1. jocpr.com [jocpr.com]

- 2. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives [jstage.jst.go.jp]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physicochemical Properties of Amino-Methyl-Thiazole Carboxylic Acids

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of two closely related and often researched aminothiazole carboxylic acid isomers: 2-Amino-5-methylthiazole-4-carboxylic acid and 2-Amino-4-methylthiazole-5-carboxylic acid . It has come to our attention that the nomenclature in this area can be ambiguous, and researchers inquiring about "5-Amino-2-methylthiazole-4-carboxylic acid" are often referring to one of these two commercially available and scientifically relevant compounds. This guide aims to clarify these distinctions and serve as a vital resource for researchers, scientists, and drug development professionals by offering a detailed examination of their key physicochemical parameters, alongside robust, field-proven experimental protocols for their determination.

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The strategic placement of amino, methyl, and carboxylic acid groups on this heterocyclic scaffold gives rise to unique electronic and steric properties, profoundly influencing molecular interactions, solubility, and ultimately, biological activity. Understanding these fundamental physicochemical characteristics is therefore paramount for any successful research and development endeavor involving these compounds.

This document moves beyond a simple recitation of data, providing in-depth explanations of the causality behind experimental choices and ensuring that each described protocol is a self-validating system. All data and protocols are substantiated with citations to authoritative sources, fostering a foundation of trustworthiness and scientific integrity.

Isomer Identification and Structural Properties

A critical first step in working with these compounds is to unequivocally identify the specific isomer. The positioning of the methyl and carboxylic acid groups significantly alters the molecule's properties.

| Isomer | 2-Amino-5-methylthiazole-4-carboxylic acid | 2-Amino-4-methylthiazole-5-carboxylic acid |

| Structure |  (placeholder) (placeholder) |  (placeholder) (placeholder) |

| CAS Number | 688064-14-4[1] | 67899-00-7[2][3][] |

| Molecular Formula | C₅H₆N₂O₂S | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol [2] | 158.18 g/mol |

| IUPAC Name | 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid | 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid[2] |

| InChI Key | BAANOAVDEBKXEY-UHFFFAOYSA-N[1] | QCVFVGONDMKXEE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)O)SC(=N)N1 | CC1=NC(=S)C(=C1C(=O)O)N |

Note: Visual representations of the structures are placeholders and should be replaced with accurate chemical drawings.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of the purity of a compound and the strength of its crystal lattice forces. For the aminothiazole carboxylic acids, the interplay of hydrogen bonding from the amino and carboxylic acid groups, along with dipole-dipole interactions of the thiazole ring, results in relatively high melting points.

| Compound | Melting Point (°C) |

| 2-Amino-4-methylthiazole-5-carboxylic acid | 166-170 |

| 2-Amino-5-methylthiazole-4-carboxylic acid | Data not available |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[3] The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature.[5]

Methodology Rationale: DSC is preferred over traditional capillary melting point apparatus due to its higher precision, ability to provide thermodynamic data (enthalpy of fusion), and its utility in assessing sample purity.[6]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the aminothiazole carboxylic acid into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed aluminum pan in the reference cell.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 200°C).[3]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.[7]

Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization: pKa Determination

The pKa, or acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For these aminothiazole carboxylic acids, both the carboxylic acid and the amino group are ionizable. The pKa of the carboxylic acid will be in the acidic range, while the protonated amino group will have a pKa in the neutral to slightly basic range. This dual ionizable nature makes their solubility and biological interactions highly pH-dependent.

| Compound | Predicted pKa (Carboxylic Acid) |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 2.94 ± 0.10[8] |

| Methyl 2-amino-4-methylthiazole-5-carboxylate | 3.83 ± 0.10[5] |

Note: The presented pKa values are predicted for the corresponding methyl esters and should be considered as estimates. Experimental determination is highly recommended for the free carboxylic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[2]

Methodology Rationale: This method directly measures the pH change as a function of added titrant, allowing for the precise determination of the inflection point of the titration curve, which corresponds to the pKa.[10] For compounds with multiple ionizable groups, this technique can often resolve the individual pKa values.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the aminothiazole carboxylic acid (e.g., 10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[2]

-

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[2]

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the sample solution into a beaker.

-

Add the KCl solution to achieve a final concentration of 0.15 M.

-

If determining the pKa of the carboxylic acid, start by adding 0.1 M HCl to lower the pH to ~2.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

Aqueous solubility is a critical physicochemical property for any compound intended for biological or pharmaceutical applications. The solubility of the aminothiazole carboxylic acids is expected to be highly dependent on pH due to their zwitterionic nature at physiological pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Methodology Rationale: This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of solubility.[14]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the aminothiazole carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound at each pH.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of the aminothiazole carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for these compounds include:

-

N-H stretch (amine): ~3400-3300 cm⁻¹

-

O-H stretch (carboxylic acid): Broad, ~3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700 cm⁻¹

-

C=N and C=C stretches (thiazole ring): ~1650-1500 cm⁻¹

For 2-amino-5-benzylthiazole-4-carboxylic acid, a related compound, characteristic stretches were observed at 3465 cm⁻¹ (N-H) and 1711 cm⁻¹ (C=O).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Expected signals would include a singlet for the methyl group, potentially exchangeable broad singlets for the amino and carboxylic acid protons, and signals corresponding to any protons on the thiazole ring. For 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid, the methyl protons appeared as a singlet at δ 2.65 ppm and the carboxylic acid proton as a singlet at δ 12.8 ppm in DMSO-d₆.[9]

-

¹³C NMR: Signals corresponding to the methyl carbon, the carboxylic acid carbonyl carbon, and the carbons of the thiazole ring would be expected. For 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid, characteristic carbon signals were observed for the thiazole ring and the carboxylic acid.[9]

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 2-Amino-5-methylthiazole-4-carboxylic acid and 2-Amino-4-methylthiazole-5-carboxylic acid. By presenting available data in a structured format and offering robust, step-by-step experimental protocols, we aim to empower researchers to confidently work with these important chemical entities. The provided methodologies for determining melting point, pKa, and solubility are grounded in established scientific principles and are designed to yield accurate and reproducible results. A thorough understanding of these fundamental properties is the bedrock upon which successful drug discovery and development programs are built.

References

- 1. 2-Amino-5-methylthiazole-4-carboxylic acid | 688064-14-4 [sigmaaldrich.com]

- 2. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 3. 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 [chemicalbook.com]

- 5. 3829-80-9 CAS MSDS (Methyl 2-amino-4-methylthiazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g | Request for Quote [thermofisher.com]

- 13. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 14. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Amino-2-methylthiazole-4-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 5-Amino-2-methylthiazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core attributes, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identification and Structural Elucidation

This compound belongs to the aminothiazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities. Precise identification is crucial, as functional group placement significantly impacts chemical properties and biological function.

While a specific CAS number for this compound is not consistently reported across major databases, its esters are well-documented. For instance, the corresponding ethyl ester has the CAS number 31785-05-4[1]. It is critical to distinguish this compound from its isomers, which possess different substitution patterns and, consequently, different chemical behaviors.

Table 1: Isomer and Derivative Identification

| Compound Name | CAS Number | Molecular Formula | Key Distinction |

| This compound | Not Assigned | C₅H₆N₂O₂S | Target Compound |

| This compound ethyl ester | 31785-05-4 | C₇H₁₀N₂O₂S | Ethyl ester of the target compound[1] |

| 2-Amino-5-methylthiazole-4-carboxylic acid | 688064-14-4 | C₅H₆N₂O₂S | Isomer with amino group at C2, methyl at C5[2] |

| 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 | C₅H₆N₂O₂S | Isomer with amino group at C2, methyl at C4[3][4] |

Chemical Structure

The foundational structure consists of a five-membered thiazole ring, which is characterized by the presence of both sulfur and nitrogen atoms. The specific arrangement for our target compound is detailed below.

Caption: Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a multi-step process, beginning with the formation of a substituted thiazole ester, followed by hydrolysis. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring system.

Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

This procedure is adapted from established methods for synthesizing related aminothiazole esters[5][6].

-

Reaction Setup: To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in ethanol, add 2-methylthiourea (1.1 equivalents).

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the cyclocondensation reaction to proceed at an efficient rate.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Part B: Hydrolysis to this compound

This is a standard saponification procedure, similar to general methods described in the literature for converting thiazole esters to their corresponding carboxylic acids[7].

-

Hydrolysis: Dissolve the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).

-

Heating: Stir the solution at 50-60°C for 2-4 hours, or until TLC indicates the complete consumption of the starting material[7]. The elevated temperature accelerates the hydrolysis of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with 1 M hydrochloric acid (HCl) until the pH reaches approximately 3-4. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can be performed for further purification[7].

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a versatile precursor for a wide array of biologically active molecules.

-

Antitubercular Agents: Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against Mycobacterium tuberculosis H37Rv[7][8]. This highlights the potential for developing novel therapeutics based on this core structure to combat tuberculosis.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in various compounds exhibiting broad-spectrum antimicrobial and antifungal properties[4][9]. This compound can be used as a starting point to synthesize new agents for controlling fungal and bacterial infections.

-

Antiviral Research: Research has indicated that certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives show good activity against the Tobacco Mosaic Virus (TMV), suggesting a potential for developing new antiviral agents for agricultural or even clinical applications[9].

-

Anti-inflammatory and Anticancer Agents: The structural motif is present in various molecules investigated for their anti-inflammatory and anticancer properties[4]. Its ability to be readily functionalized allows for the creation of diverse libraries of compounds for screening against these disease targets.

-

Agrochemicals: Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of agrochemicals, including pesticides and herbicides[4].

Caption: Key research and development applications.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the title compound is scarce, properties can be inferred from its structure and data available for its close isomers and derivatives.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₅H₆N₂O₂S | Based on structure |

| Molecular Weight | 158.18 g/mol | Calculated from formula[3] |

| Form | Solid | Typical for this class of compounds[3] |

| Melting Point (°C) | 166-170 (for isomer) | Data for 2-Amino-4-methylthiazole-5-carboxylic acid[3] |

| Storage Temperature | 2-8°C | Recommended for related compounds to ensure stability[3][10] |

Spectroscopic Signatures (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons which may exchange with D₂O, and a singlet for the carboxylic acid (COOH) proton at a downfield chemical shift.

-

¹³C NMR: Distinct signals would be expected for the methyl carbon, the two sp² carbons of the thiazole ring, the carbonyl carbon of the carboxylic acid, and the carbon atoms attached to the amino and methyl groups. Data for a related bromo-derivative showed signals in the range of δ 12-166 ppm[7].

-

FTIR (cm⁻¹): Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the carboxylic acid, and C=N and C=C stretching characteristic of the thiazole ring[7].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative. The following guidelines are based on safety data for structurally related aminothiazoles and should be followed diligently[11][12][13].

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[11][12].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[11].

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended[12].

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[11][12].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at recommended temperatures (e.g., 2-8°C) and protect from sunlight[3][12].

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases[12].

-

-

First Aid Measures:

References

-

CP Lab Safety. 5-Amino-2-Methyl-Thiazole-4-Carboxylic Acid Ethyl Ester, min 97%, 1 gram. Available from: [Link]

-

Al-Mawsawi, L. Q., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available from: [Link]

-

Sha, Y. W., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Sulfur Chemistry. Available from: [Link]

-

2a biotech. 2-AMINO-5-METHYLTHIAZOLE-4-CARBOXYLIC ACID. Available from: [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available from: [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

MySkinRecipes. 2-Amino-4-methylthiazole-5-carboxylic acid. Available from: [Link]

-

Endotherm. 5-Amino-2-methyl-thiazole-4-carboxylic acid. Available from: [Link]

-

Chongqing Chemdad Co. 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester. Available from: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available from: [Link]

-

ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-氨基-4-甲基噻唑-5-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Multifaceted Biological Activities of 5-Amino-2-methylthiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be elaborated to address a wide array of therapeutic challenges. Among the privileged heterocyclic structures in medicinal chemistry, the 5-amino-2-methylthiazole-4-carboxylic acid core has emerged as a versatile and promising starting point for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors in this exciting field. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across various therapeutic areas, supported by detailed experimental protocols and data-driven insights.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound moiety is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This scaffold serves as a building block in the development of pharmaceuticals such as sulfonamide antibiotics and antidiabetic agents[1]. The inherent structural features of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind to a range of biological targets with high affinity and specificity.

General Synthesis of the Core Scaffold

The synthesis of the this compound core and its ester derivatives is a critical first step in the exploration of its therapeutic potential. A common and efficient method involves a one-pot, two-step reaction starting from readily available commercial products. This approach simplifies the traditional multi-step synthesis, leading to good yields and high purity of the final product.

A general synthetic protocol is as follows:

-

Bromination: In a solution of water and tetrahydrofuran, acetoacetate is reacted with N-bromosuccinimide.

-

Cyclization: Following the completion of the bromination reaction, an N-monosubstituted thiourea derivative is added to the reaction mixture, which is then heated in a water bath to yield the 2-substituted amino-4-methyl-5-formate thiazole salt.

-

Purification: The resulting salt is then purified by basification with ammonia water to obtain the target compound.

This streamlined synthesis provides an effective and convenient method for producing a diverse library of 2-substituted aminothiazole heterocyclic compounds, which can then be screened for various biological activities.

Antimicrobial and Antitubercular Activity: Combating Infectious Diseases

Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial and antitubercular agents. The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with novel mechanisms of action, and this class of compounds offers a promising avenue of investigation.

Mechanism of Action in Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. A key target in the development of new anti-tubercular drugs is the fatty acid synthesis (FAS-II) pathway, which is essential for the survival of the bacterium. The β-ketoacyl-ACP synthase, mtFabH, is a critical enzyme in this pathway.

Certain 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of M. tuberculosis H37Rv. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown remarkable activity with a minimum inhibitory concentration (MIC) of 0.06 µg/ml. Interestingly, while some derivatives inhibit the whole cell organism, they do not show activity against the isolated mtFabH enzyme, suggesting that they may act on other cellular targets[2][3]. Conversely, other derivatives, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, are potent inhibitors of mtFabH with an IC50 of 0.95 µg/ml but lack whole-cell activity[2][3]. This highlights the diverse mechanisms through which these derivatives can exert their antitubercular effects.

Below is a diagram illustrating the inhibition of the fatty acid synthesis pathway in M. tuberculosis by these derivatives.

Caption: Mechanism of antitubercular activity of thiazole derivatives.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized this compound derivatives, the broth microdilution method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microdilution Plates:

-

Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

-

Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism[4][5].

-

The results can be compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant.

-

Anticancer Activity: Targeting Key Signaling Pathways

The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, such as the kinase inhibitor dasatinib. Derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action in Cancer

The anticancer activity of these thiazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling. A critical pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

Several 2-aminothiazole derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR[6][7]. For example, certain novel thiazole derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. These compounds have been shown to effectively block the phosphorylation of downstream targets of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis[6][7].

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by these thiazole derivatives.

Caption: Thiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[8].

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for a specified period (e.g., 72 hours)[8]. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

-

Incubate the plate for 1.5 hours at 37°C[8].

-

-

Formazan Solubilization:

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker[8].

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 492 nm using a microplate reader[8].

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Derivatives of this compound have also been explored for their potential to modulate these processes.

Anti-inflammatory Effects

The anti-inflammatory activity of some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Antioxidant Potential

A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant activity using various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging methods. Certain compounds within this series demonstrated significant radical scavenging potential, which was attributed to the presence of electron-donating substituents[9].

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, SAR studies have revealed several key insights across different biological activities.

-

Anticancer Activity: For derivatives targeting the PI3K/mTOR pathway, modifications at the 2-amino position of the thiazole ring have been shown to be critical for activity. The introduction of specific substituents can enhance the inhibitory potency and selectivity. For example, in a series of novel thiazole derivatives, compound 3b, with a specific substitution pattern, showed the highest activity against PI3Kα and mTOR[6].

-

Antitubercular Activity: In the case of antitubercular agents, the nature of the substituent at the 5-position of the thiazole ring significantly influences the activity and the mechanism of action. A benzyl group at the 5-position can confer potent whole-cell activity, while other substitutions can lead to specific inhibition of enzymes like mtFabH[2].

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antitubercular Activity of Selected Thiazole Derivatives

| Compound | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [2][3] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 0.95 | [2][3] |

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 3b | Various | - | PI3Kα (0.086), mTOR (0.221) | [6] |

| Compound 23 | Various | - | EGFR, PI3K/mTOR | [10] |

| Compound 28 | A549, HeLa, HT29 | 8.64, 6.05, 0.63 | - | [10] |

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antitubercular, anticancer, and anti-inflammatory effects. The ease of synthesis and the potential for diverse chemical modifications make this scaffold particularly attractive for medicinal chemists.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: For derivatives with potent whole-cell activity but no identified molecular target, further investigation is needed to uncover their mechanisms of action.

-

Optimization of Lead Compounds: Structure-activity relationship studies should be expanded to guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its derivatives may have therapeutic potential in other disease areas not yet fully explored.

By leveraging the insights and methodologies presented in this technical guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the discovery of next-generation medicines.

References

- Broth Microdilution | MI - Microbiology. (n.d.).

- Broth microdilution reference methodology | PDF. (n.d.). Slideshare.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology. (n.d.). Scribd.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- Broth microdilution susceptibility testing. (n.d.). Bio-protocol.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).

- MTT Cell Assay Protocol. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central.

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Al-Balas, Q. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

- MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.

- MTT (Assay protocol). (2023, February 27). Protocols.io.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central.

- Validating the Mechanism of Action of a 5-Methylaminothiazole Inhibitor in the PI3K/AKT/mTOR Pathway. (n.d.). Benchchem.

- Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025, December 10). ResearchGate.

- This compound. (n.d.). MySkinRecipes.

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13). ResearchGate.

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025, August 7). ResearchGate.

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025, August 7). ResearchGate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. scribd.com [scribd.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methylthiazole-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the aminothiazole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic methods provide a non-destructive and highly informative approach to confirm the chemical structure and purity of synthesized compounds. This guide will delve into the expected spectroscopic data for this compound, drawing upon data from closely related analogs and fundamental principles of spectroscopic interpretation.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound comprises a thiazole ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following proton signals. Data from a similar compound, methyl 2-amino-5-methylthiazole-4-carboxylate, shows a methyl signal at 2.49 ppm and an amino signal at 6.97 ppm in DMSO-d₆.[3] For the target acid, the carboxylic acid proton will be a key feature.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group is attached to the electron-deficient C2 of the thiazole ring, resulting in a downfield shift compared to a typical alkyl methyl group. |

| ~7.0 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. The chemical shift can vary with solvent and concentration. |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and appears significantly downfield. This signal is also typically broad and its position is solvent-dependent.[4] |

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Data from methyl 2-amino-5-methylthiazole-4-carboxylate shows carbon signals at approximately 12.7, 135.2, 137.1, 164.3, and 167.5 ppm.[3] We can expect similar shifts for the thiazole ring carbons in our target molecule, with the carboxylic acid carbon being a key differentiator.

| Chemical Shift (δ) ppm | Assignment | Rationale for the Chemical Shift |

| ~13 | -CH₃ | The methyl carbon is in a typical aliphatic region but slightly downfield due to attachment to the thiazole ring. |

| ~135-140 | C4 & C5 | These are the sp² hybridized carbons of the thiazole ring. Their exact shifts are influenced by the attached amino and carboxyl groups. |

| ~165 | C2 | The C2 carbon is adjacent to the sulfur and nitrogen atoms in the thiazole ring, leading to a downfield shift. |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorptions:

The IR spectrum of this compound is expected to show characteristic bands for the N-H, C=O, and O-H functional groups. For comparison, methyl 2-amino-5-methylthiazole-4-carboxylate exhibits a strong C=O stretch at 1688 cm⁻¹ and an N-H stretch at 3433 cm⁻¹.[3]

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3300-3500 | -NH₂ | N-H stretching vibrations of the primary amine. Often appears as a doublet. |

| 2500-3300 | -OH (in COOH) | Very broad O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.[4] |

| ~1700 | C=O | C=O stretching vibration of the carboxylic acid. This is typically a strong and sharp absorption.[4] |

| ~1600 | C=N | C=N stretching vibration of the thiazole ring. |

| ~1500 | N-H bend | N-H bending vibration of the amino group. |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum Data:

The molecular formula for this compound is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol .

| m/z (Mass-to-Charge Ratio) | Ion | Method |

| 159.02 | [M+H]⁺ | Electrospray Ionization (ESI) in positive mode is a common technique for such molecules.[3] |

| 157.01 | [M-H]⁻ | ESI in negative mode would show the deprotonated molecule. |

Experimental Protocol for Mass Spectrometry:

High-resolution mass spectrometry (HRMS) using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be ideal to confirm the elemental composition. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. By understanding the expected spectroscopic data and the principles behind them, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation and application in drug discovery and development.

References

-

Al-Balas, Q., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Kamal, A., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylthiazole-4-carboxylic Acid

Introduction

5-Amino-2-methylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motifs, featuring an aminothiazole core coupled with a carboxylic acid, are present in various biologically active molecules. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its successful progression through the drug development pipeline. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization. The narrative emphasizes the rationale behind experimental designs, ensuring that the described protocols are not merely procedural but are grounded in scientific principles, fostering a self-validating approach to its analysis.

Physicochemical Properties: The Foundation of Behavior

A molecule's inherent physicochemical properties govern its interactions with various solvent systems and its susceptibility to degradation. For this compound, the interplay between its acidic carboxylic acid group and its basic amino group makes its behavior highly dependent on the surrounding environment, particularly pH.

While experimental data for this specific molecule is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues.

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Molecular Formula | C₅H₆N₂O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 158.18 g/mol [1] | Influences diffusion and transport properties. |

| pKa (acidic) | ~3-4 (Predicted) | The carboxylic acid group will be deprotonated at physiological pH, increasing aqueous solubility. |

| pKa (basic) | ~2-3 (Predicted) | The amino group will be protonated at acidic pH, which can also influence solubility. |

| logP | Low (Predicted) | A low octanol-water partition coefficient suggests a preference for aqueous environments, which is favorable for solubility in physiological fluids but may limit membrane permeability. |

| Aqueous Solubility | pH-dependent | Expected to have low solubility at its isoelectric point and higher solubility in acidic and basic solutions. |

| Melting Point | 166-170 °C[1] | Provides an indication of crystal lattice energy and can influence dissolution rates. |

Note: Predicted values are based on cheminformatics models and data from analogous structures. Experimental verification is highly recommended.

The zwitterionic nature of this compound, arising from the presence of both an acidic and a basic functional group, is a key determinant of its solubility. At a specific pH, its isoelectric point, the net charge on the molecule will be zero, typically leading to minimum aqueous solubility. A patent for related thiazole carboxylic acids notes that adjusting the pH to a value favoring minimum solubility is a common strategy to facilitate recovery and purification, underscoring this pH-dependent behavior.[2]

Solubility Assessment: A Methodical Approach

A comprehensive solubility profile is essential for formulation development. The following sections detail robust protocols for determining the solubility of this compound in various relevant media.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to quantifying the solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Aqueous pH-Solubility Profile

Rationale: This experiment is critical as it mimics the pH variations the compound would experience during oral absorption (stomach vs. intestine) and informs the selection of appropriate formulation strategies.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and a wider range for chemical profiling (e.g., pH 2, 4, 6, 8, 10).

-

Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Processing:

-

Allow the suspensions to settle.

-

Withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[2][3] The use of a validated analytical method is crucial for accurate quantification.[2]

-

Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted samples.

-

Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

-

Solubility in Organic Solvents

Rationale: Understanding solubility in organic solvents is important for synthesis, purification (e.g., recrystallization), and the development of non-aqueous formulations.

The protocol is similar to the aqueous solubility determination, substituting the buffers with a range of organic solvents relevant to pharmaceutical processing, such as:

-

Alcohols (Methanol, Ethanol, Isopropanol)

-

Ketones (Acetone)

-

Esters (Ethyl Acetate)

-

Chlorinated Solvents (Dichloromethane)

-

Apolar Solvents (Hexane, Toluene)

Qualitative observations from synthesis, such as the use of methanol for recrystallization, suggest good solubility in polar protic solvents.[4]

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a non-negotiable aspect of drug development, ensuring that the active pharmaceutical ingredient (API) maintains its quality, efficacy, and safety over its shelf life.[5] Forced degradation (stress testing) is a powerful tool to predict the likely degradation products and establish the degradation pathways.[6][7]

Forced Degradation Studies: A Predictive Tool

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[6]

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation

Objective: To induce approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat (e.g., 60-80°C).

-

Basic: Dissolve the compound in 0.1 M NaOH and heat (e.g., 60-80°C).

-

Neutral: Dissolve the compound in purified water and heat (e.g., 60-80°C).

-

Rationale: The ester linkage in potential prodrugs or impurities, and the amide-like character of the aminothiazole ring, could be susceptible to hydrolysis.

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Rationale: Thiazole derivatives can be susceptible to photolytic degradation. A study on the closely related 2-aminothiazole-4-carboxylic acid demonstrated that UV irradiation leads to initial decarboxylation, followed by cleavage of the thiazole ring.[9][10] This provides a strong indication of a likely degradation pathway for the target compound.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

-

Rationale: To assess the solid-state stability of the compound and its susceptibility to thermally induced degradation.

-

Known and Predicted Degradation Pathways

Based on the chemical structure and available literature, the following degradation pathways are plausible:

-

Photodegradation: The most well-defined pathway is initiated by UV light. For the analogous 2-aminothiazole-4-carboxylic acid, the primary step is decarboxylation to yield 2-aminothiazole (in this case, 2-amino-5-methylthiazole) and CO₂.[9][10] This is followed by the cleavage of the S1-C2 bond in the thiazole ring, leading to the formation of various reactive intermediates and ultimately, new molecular entities like carbodiimides.[9]

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. biomedres.us [biomedres.us]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. endotherm-lsm.com [endotherm-lsm.com]

- 9. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]

- 10. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-methylthiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-methylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and explore its potential biological activities and mechanisms of action, drawing upon established knowledge of the broader 2-aminothiazole class and its derivatives.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5][6] this compound represents a key building block within this class, offering multiple points for chemical modification to generate diverse libraries of potentially therapeutic agents.[7]

Synthesis and Chemical Properties

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate. This reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-halo carbonyl compound. A suitable starting material would be ethyl 2-cyano-2-haloacetate.

-

Step 2: Hydrolysis of the Ester. The resulting ethyl ester can then be hydrolyzed under basic conditions, followed by acidification to yield the final this compound.

A detailed experimental protocol for a closely related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been reported and can be adapted.[1]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

-

To a solution of ethyl 2-cyano-2-bromoacetate (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 equivalent).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

-

The synthesized ethyl 5-amino-2-methylthiazole-4-carboxylate (1 equivalent) is dissolved in an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M NaOH).

-

The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the solution is acidified with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

A similar hydrolysis procedure for a related methyl ester has been reported to proceed with good yield.[8]

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, we can predict its spectroscopic features based on the well-characterized isomer, 2-amino-5-methylthiazole-4-carboxylic acid.[8]

| Spectroscopic Data | Predicted Features for this compound | Reference Data for 2-amino-5-methylthiazole-4-carboxylic acid[8] |